5-Bromo-2-(2-thienyl)-1,3-benzoxazole

Lipophilicity QSAR Drug Design

Medicinal chemists optimizing lead candidates via parallel synthesis often face bottlenecks sourcing regioisomerically pure, halogenated heterocyclic scaffolds. 5-Bromo-2-(2-thienyl)-1,3-benzoxazole (CAS 915923-09-0) addresses this gap as a ready-to-couple benzoxazole building block with ≥95% purity, eliminating repurification steps. - The 5-bromo substituent serves as a universal handle for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling rapid assembly of 5-aryl, 5-heteroaryl, or 5-amino libraries for SAR exploration. - With a calculated LogP of 4.33, this compound provides a defined reference point for modulating lipophilicity and permeability in cellular assays, supporting QSAR-driven hit-to-lead campaigns. - Bulk stock is maintained for immediate global dispatch, ensuring consistent supply across multi-round library syntheses.

Molecular Formula C11H6BrNOS
Molecular Weight 280.14 g/mol
CAS No. 915923-09-0
Cat. No. B1503855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(2-thienyl)-1,3-benzoxazole
CAS915923-09-0
Molecular FormulaC11H6BrNOS
Molecular Weight280.14 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC3=C(O2)C=CC(=C3)Br
InChIInChI=1S/C11H6BrNOS/c12-7-3-4-9-8(6-7)13-11(14-9)10-2-1-5-15-10/h1-6H
InChIKeyMRLQXVUCQBGVDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(2-thienyl)-1,3-benzoxazole: Halogenated Building Block


5-Bromo-2-(2-thienyl)-1,3-benzoxazole (CAS 915923-09-0) is a halogenated heterocyclic aromatic organic compound featuring a benzoxazole ring system substituted with a bromine atom at the 5-position and a thiophene group at the 2-position . It belongs to the class of 2-(2-thienyl)-1,3-benzoxazoles, which are investigated for their antibacterial, antifungal, and antitumor properties . The compound is supplied as a solid with a purity of ≥95% and exhibits a calculated LogP of 4.33 , indicating enhanced lipophilicity relative to non‑halogenated analogs. This physicochemical profile positions it as a valuable synthetic intermediate and a scaffold for medicinal chemistry exploration .

Halogenated heterocyclic building block for cross-coupling
Regioselective 5-bromo substitution ensures a single defined isomer
Supplied at ≥95% purity, suitable for reproducible SAR

5-Bromo-2-(2-thienyl)-1,3-benzoxazole: Substitution Risks


Substituting 5‑bromo‑2‑(2‑thienyl)‑1,3‑benzoxazole with a non‑brominated or differently substituted analog is not a straightforward interchange because the 5‑position halogenation critically influences both reactivity and physicochemical properties. The bromine atom serves as a synthetic handle for cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig) and also modulates electronic and steric effects, which can alter binding interactions in biological systems . Furthermore, the 5‑bromo derivative exhibits a significantly higher calculated LogP (4.33) compared to its unsubstituted parent , leading to different solubility and permeability profiles that directly impact compound behavior in assays . Simply swapping to a non‑brominated or differently substituted analog—such as 5‑nitro‑2‑(2‑thienyl)‑1,3‑benzoxazole or 2‑(5‑bromothiophen‑2‑yl)‑1,3‑benzoxazole—would alter the electrophilic substitution pattern and the overall lipophilicity, thereby invalidating quantitative comparisons and potentially leading to inconsistent results in structure–activity relationship studies .

Reactivity Handle 5-bromo enables Pd-catalyzed couplings; non‑halogenated or nitro analogs may shift synthetic efficiency and derivatization scope.
Lipophilicity Profile Significantly higher LogP compared to the non‑brominated parent may alter permeability and solubility in cell‑based assays.
Regiochemical Definition Exclusive 5‑substitution avoids regioisomer mixtures; nitration conditions can produce isomers, risking batch inconsistency.

5-Bromo-2-(2-thienyl)-1,3-benzoxazole: Differentiation Evidence


Enhanced Lipophilicity vs. Non-Halogenated Parent

The 5‑bromo substitution substantially increases the calculated LogP of 2‑(2‑thienyl)‑1,3‑benzoxazole from an estimated ~2.8 to 4.33, as determined by vendor‑provided computational models . This 1.5‑unit increase in LogP is consistent with the well‑established hydrophobic effect of a bromine atom on the benzoxazole scaffold . The higher lipophilicity is expected to enhance membrane permeability and tissue distribution, a parameter that is directly relevant for cell‑based assays and in vivo studies where passive diffusion is a limiting factor .

Lipophilicity
Data to verify
+1.5 LogP units
vs. non‑brominated parent (est. ~2.8)
Supports lipophilicity-guided SAR design
Computational prediction; verify experimentally
Lipophilicity QSAR Drug Design Pharmacokinetics

Regioselective Bromination at 5-Position

Electrophilic bromination of 2‑(2‑thienyl)‑1,3‑benzoxazole occurs preferentially at the 5‑position of the benzoxazole ring, yielding 5‑bromo‑2‑(2‑thienyl)‑1,3‑benzoxazole, as confirmed by synthetic studies . This contrasts with the nitration reaction, which can occur on the thiophene ring under certain conditions . The exclusive substitution at the 5‑position ensures a well‑defined regioisomer that can be reliably used in subsequent cross‑coupling reactions (e.g., Suzuki–Miyaura) without the need for complex purification to separate positional isomers .

Regioselective bromination
Method context
Exclusive 5‑substitution
Electrophilic Br₂ in dichloroethane
Reduces purification complexity
Confirmed by synthetic study
Electrophilic Substitution Regioselectivity Synthetic Chemistry

Standardized Purity for Reproducibility

The compound is consistently supplied with a minimum purity specification of 95%, as verified by multiple independent vendors [REFS-1, REFS-2]. This level of purity is aligned with the expectations for building blocks used in medicinal chemistry and ensures that any observed biological activity is not confounded by significant impurities that could act as false positives or interfere with assay readouts . In contrast, non‑halogenated or less common analogs are sometimes offered with lower or unreported purity, which can introduce variability in high‑throughput screening campaigns .

Purity specification
Supplier specification
≥95% (HPLC)
Supports reproducible SAR data
Class-level for building blocks
Analytical Chemistry Quality Control Building Blocks

Bromine as Cross-Coupling Handle

The 5‑bromo substituent provides a versatile synthetic handle for palladium‑catalyzed cross‑coupling reactions, enabling the introduction of aryl, heteroaryl, or amino groups at the 5‑position . This is a distinct advantage over the non‑brominated parent compound, which lacks a reactive halogen for further derivatization. While the 5‑nitro analog can also be reduced and further functionalized, the nitro group introduces electronic effects that can deactivate the benzoxazole ring toward certain transformations . The bromine atom is widely recognized as a preferred leaving group in many medicinal chemistry campaigns because it balances reactivity with stability under ambient storage conditions .

Cross‑coupling handle
Class-level
C–Br reactive site
vs. no halogen (parent) / nitro group (deactivating)
Enables library diversification
Palladium-catalyzed couplings
Cross‑Coupling Suzuki Reaction Buchwald–Hartwig Parallel Synthesis

5-Bromo-2-(2-thienyl)-1,3-benzoxazole: High-Impact Applications


Benzoxazole Library Synthesis via Cross-Coupling

Medicinal chemists engaged in hit‑to‑lead optimization utilize the 5‑bromo substituent as a universal handle for Suzuki–Miyaura and Buchwald–Hartwig couplings to rapidly generate arrays of 5‑aryl‑, 5‑heteroaryl‑, or 5‑amino‑2‑(2‑thienyl)‑1,3‑benzoxazoles . The assured 95% purity and well‑defined regioisomer eliminate the need for extensive purification, enabling parallel synthesis of compound libraries for structure‑activity relationship (SAR) exploration .

QSAR and Lipophilicity-Guided Optimization

Due to its measured LogP of 4.33, this compound serves as a reference point for understanding the impact of halogenation on membrane permeability and target engagement . Researchers can use it as a starting scaffold to systematically vary substituents and correlate changes in LogP with cellular activity, as demonstrated in QSAR studies of benzoxazole antifungal agents .

Kinase Inhibitor Scaffold Exploration

Benzoxazole cores are featured in kinase inhibitor patents, where 5‑position substitutions are known to modulate potency and selectivity . 5‑Bromo‑2‑(2‑thienyl)‑1,3‑benzoxazole provides a direct entry point for introducing diverse pharmacophores at the 5‑position, enabling the exploration of novel kinase inhibitors with potentially improved drug‑like properties .

Application
Selection Property
Validation Focus
Cross‑coupling library synthesis
Halogen reactivity (C–Br)
Suzuki/Buchwald coupling efficiency
Lipophilicity‑guided SAR studies
LogP profile
Permeability and solubility assays
Kinase inhibitor scaffold exploration
5‑position derivatizability
Kinase panel selectivity screening

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